

4-Bromo-2-methylpyrimidine chemical properties

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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

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An In-Depth Technical Guide to **4-Bromo-2-methylpyrimidine**: Properties, Synthesis, and Reactivity

Introduction

4-Bromo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a crucial and versatile intermediate in organic synthesis. Its unique structural arrangement, featuring a reactive bromo substituent at an electron-deficient position on the pyrimidine ring, makes it a valuable building block for the construction of more complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, and key applications of **4-Bromo-2-methylpyrimidine**, with a focus on its utility in palladium-catalyzed cross-coupling reactions. It is particularly noted for its role as an intermediate in the synthesis of indazole-derived S-adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit antimicrobial activities[1].

Core Physicochemical Properties

4-Bromo-2-methylpyrimidine is commercially available, typically as a liquid with a purity of 95% or higher[2]. Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-bromo-2-methylpyrimidine	[3]
CAS Number	1114560-76-7	[1][2][3]
Molecular Formula	C ₅ H ₅ BrN ₂	[2][3]
Molecular Weight	173.013 g/mol	[2][3]
Monoisotopic Mass	171.96361 Da	[3][4]
Appearance	Liquid	[2]
SMILES	<chem>CC1=NC=CC(=N1)Br</chem>	[3][4]
InChI Key	OJPQVYZLQGRFSO- UHFFFAOYSA-N	[2][3]

Synthesis of 4-Bromo-2-methylpyrimidine

The synthesis of 4-bromopyrimidines can be achieved through various methods. A notable approach is a one-pot reaction that offers a time-efficient alternative to more complex synthetic routes[5].

One-Pot Synthesis from N-(cyanovinyl)amidines

This method involves the cyclization of N-(cyanovinyl)amidines under the catalytic influence of dry hydrogen bromide. The reaction proceeds through an intermediate that cyclizes in the presence of the acid catalyst to yield the 4-bromopyrimidine derivative[5]. This approach is advantageous as it is less time-consuming and provides a direct route to the desired product[5].

General Experimental Protocol:

- A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.
- To this solution, 10 mmol of the appropriate N-(cyanovinyl)amidine is added.
- The resulting mixture is stirred at 15-20°C for 2 hours.

- The reaction is allowed to stand at room temperature for 1 hour.
- The reaction mixture is then poured into crushed ice to precipitate the product.
- The solid 4-bromopyrimidine is collected by filtration and can be recrystallized from a suitable solvent like n-hexane[5].

Reactivity and Key Synthetic Transformations

The chemical reactivity of **4-Bromo-2-methylpyrimidine** is dominated by the electron-deficient nature of the pyrimidine ring and the presence of the bromine atom at the 4-position. The nitrogen atoms in the ring act as strong electron-withdrawing groups, activating the C4 position for nucleophilic attack and making the bromine atom an excellent leaving group. This inherent reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational for creating C-C and C-N bonds in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex[6][7]. **4-Bromo-2-methylpyrimidine** readily participates in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position. The reaction is valued for its mild conditions and tolerance of diverse functional groups[7].

Causality in Experimental Choices:

- **Catalyst:** A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(dppf)Cl_2 , is essential for the catalytic cycle[7][8]. The choice of ligand (e.g., dppf) is critical to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
- **Base:** A base, such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4), is crucial[7][8][9]. Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently undergo transmetalation to the palladium center[9].
- **Solvent:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents[7][8].

Fig 1. Suzuki-Miyaura Catalytic Cycle.

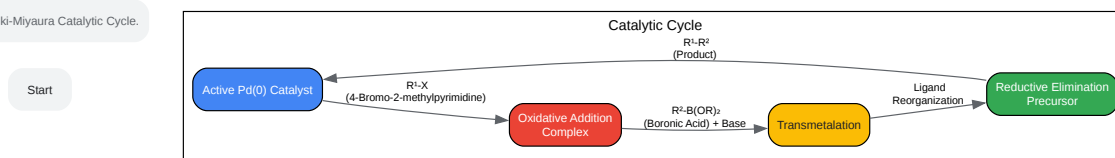
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Fig 1. Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a microwave reaction vessel or Schlenk flask, combine **4-Bromo-2-methylpyrimidine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K_2CO_3 , 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 3-5 mol%)[7][9].
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
- **Solvent Addition:** Add a degassed 5:1 mixture of 1,4-dioxane and water via syringe[7][8].
- **Reaction:** Heat the mixture under microwave irradiation to 120°C or with conventional heating to 90-110°C[8][10]. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

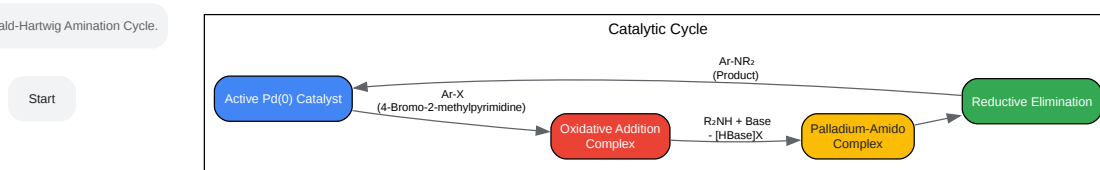
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis[11][12]. This reaction allows for the coupling of **4-Bromo-2-methylpyrimidine** with a wide variety of primary and secondary amines[11].

Causality in Experimental Choices:

- **Catalyst/Ligand:** The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands (e.g., X-Phos) are often required to promote the reductive elimination step, which is typically the rate-limiting step, and prevent unproductive side reactions like beta-hydride elimination[11][13][14].
- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used[12]. The base is necessary to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination[12][13].
- **Solvent:** Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species[12].

Fig 2. Buchwald-Hartwig Amination Cycle.



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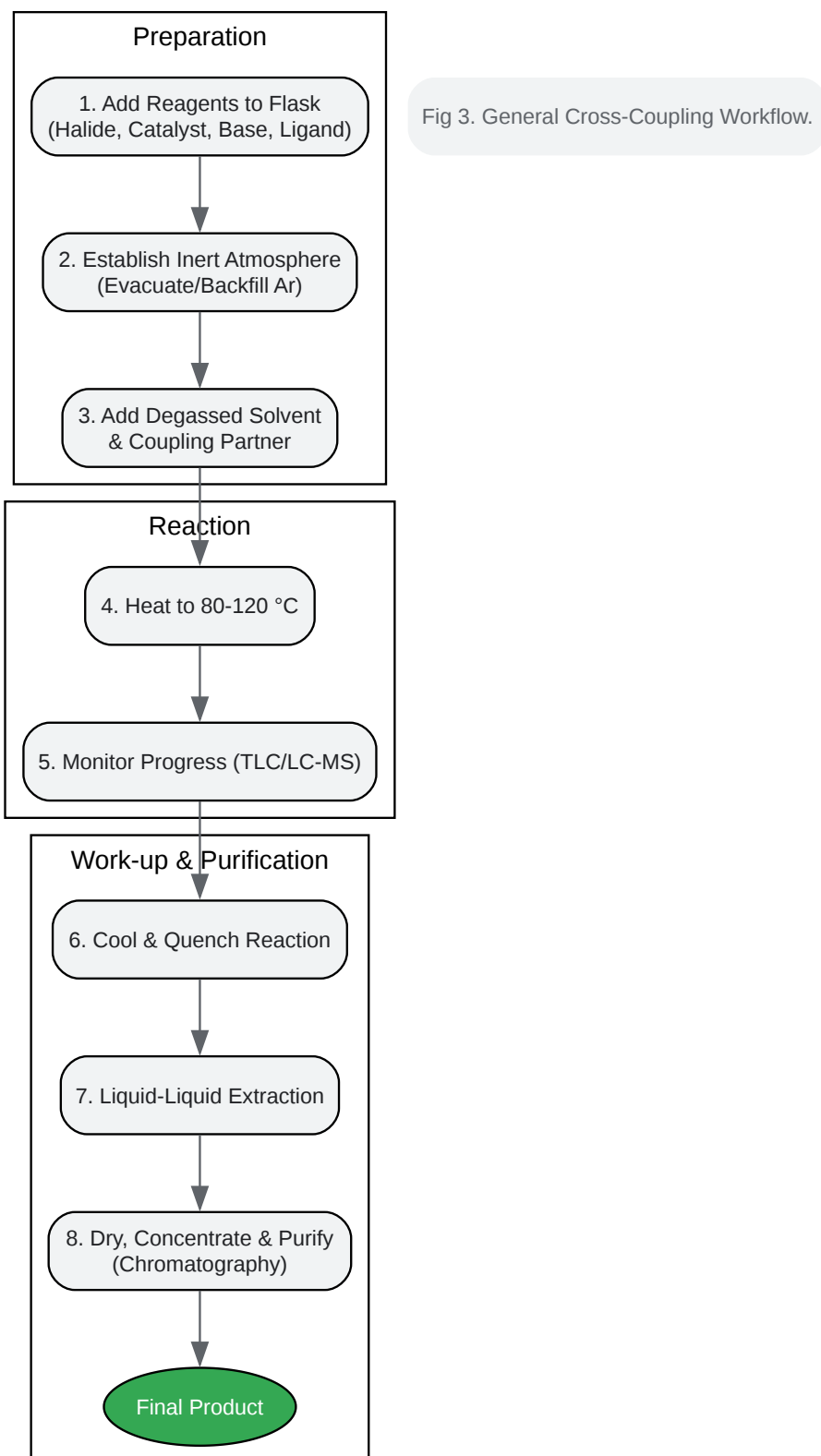
Fig 2. Buchwald-Hartwig Amination Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

- **Reaction Setup:** To a dry, sealed tube or Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4 mol%),

and the base (e.g., sodium tert-butoxide, 1.4 equiv.)[\[12\]](#)[\[14\]](#).

- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
- Solvent and Reagents: Add anhydrous toluene via syringe. Stir for 10-15 minutes to allow for catalyst pre-formation. Add **4-Bromo-2-methylpyrimidine** (1.0 equiv.) and the desired amine (1.2-1.5 equiv.)[\[12\]](#). For volatile amines, the reaction should be conducted in a sealed tube[\[12\]](#)[\[15\]](#).
- Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.



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Fig 3. General Cross-Coupling Workflow.

Safety and Handling

4-Bromo-2-methylpyrimidine is classified as harmful and an irritant. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- GHS Hazard Statements:
 - H302: Harmful if swallowed[3].
 - H315: Causes skin irritation[3].
 - H319: Causes serious eye irritation[3].
 - H335: May cause respiratory irritation[3].
- Precautionary Statements:
 - P261: Avoid breathing vapours/mist/gas.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- First Aid Measures:
 - If inhaled: Move the person into fresh air. Consult a physician if breathing is difficult[16].
 - In case of skin contact: Wash off with soap and plenty of water[16].
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[16].
 - If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person[16].
- Storage: Store in a freezer.

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